Phénylacétaldéhyde

Vue d'ensemble

Description

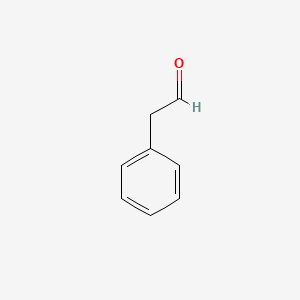

Le phénylacétaldéhyde est un composé organique de formule chimique C₈H₈O. C'est un aldéhyde qui consiste en l'acétaldéhyde portant un substituant phényle. Ce composé est remarquable pour sa présence dans la nature, où il peut être dérivé de manière biosynthétique de l'acide aminé phénylalanine. Le this compound se trouve dans diverses sources naturelles telles que le chocolat, le sarrasin, les fleurs et les phéromones de communication de divers ordres d'insectes . Il est également reconnu pour son arôme de miel, sucré, de rose, vert et herbeux, ce qui en fait un composant précieux dans les parfums et les arômes .

Applications De Recherche Scientifique

Le phénylacétaldéhyde a une large gamme d'applications en recherche scientifique :

Chimie : Il est utilisé comme intermédiaire dans la synthèse de parfums et de polymères.

Médecine : Il est utilisé dans la synthèse de produits pharmaceutiques et comme précurseur de divers composés bioactifs.

5. Mécanisme d'Action

Le this compound exerce ses effets par divers mécanismes :

Métabolisme : Il est métabolisé par l'amine oxydase primaire dans des organismes comme Escherichia coli.

Dégradation de Strecker : Le this compound est formé à partir de la réaction du glucose et de la phénylalanine par la réaction de Maillard, où le glucose est caramélisé pour produire des composés α-dicarbonylés qui réagissent avec la phénylalanine.

Mécanisme D'action

Target of Action

Phenylacetaldehyde primarily targets the Primary amine oxidase in organisms like Escherichia coli (strain K12) . This enzyme plays a crucial role in the metabolism of amines and the regulation of cell growth and proliferation .

Mode of Action

It is known that phenylacetaldehyde interacts with its target enzyme, possibly leading to changes in the enzyme’s activity .

Biochemical Pathways

Phenylacetaldehyde is involved in several biochemical pathways. It is an important oxidation-related aldehyde and can be formed by diverse thermal reactions during the cooking process . It is also a secondary metabolite produced from the exposure to styrene . Phenylacetaldehyde is readily oxidized to phenylacetic acid, which is then excreted primarily in the urine in a conjugated form .

Pharmacokinetics

It is known that phenylacetaldehyde is readily oxidized to phenylacetic acid . The resulting phenylacetic acid is then excreted primarily in the urine in a conjugated form .

Result of Action

It is known that phenylacetaldehyde is an important oxidation-related aldehyde . It is also known to be a major aroma-active compound in cooked pine mushroom .

Action Environment

The action, efficacy, and stability of Phenylacetaldehyde can be influenced by various environmental factors. For example, Phenylacetaldehyde is a volatile compound and its concentration can be affected by temperature and other environmental conditions . It is also known to be a floral attractant for numerous species of Lepidoptera, indicating that its action can be influenced by the presence of certain organisms in the environment .

Analyse Biochimique

Biochemical Properties

Phenylacetaldehyde interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of fragrances and polymers . It is also a key player in the biosynthesis of phenylacetaldehyde dehydrogenases, which are crucial in styrene-degrading soil bacteria .

Cellular Effects

Phenylacetaldehyde has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been implicated as a reproductive toxicant, neurotoxicant, or carcinogen in vivo or in vitro . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Phenylacetaldehyde exerts its effects at the molecular level through various mechanisms. It is readily oxidized to phenylacetic acid . This oxidation process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of phenylacetaldehyde change over time in laboratory settings. It has been observed that phenylacetaldehyde accumulates in the leaves of tea plants grown under continuous shading . This indicates that the product’s stability, degradation, and long-term effects on cellular function can vary depending on the environmental conditions.

Metabolic Pathways

Phenylacetaldehyde is involved in several metabolic pathways. It is a product of phenylalanine metabolism and is generated by microbiota . It is also involved in the biosynthesis of phenylacetaldehyde dehydrogenases .

Méthodes De Préparation

Le phénylacétaldéhyde peut être synthétisé par plusieurs méthodes :

Isomérisation de l'oxyde de styrène : Cette méthode peut être réalisée en phase liquide et gazeuse.

Condensation d'ester glycidique de Darzens : Cela implique la condensation de la benzaldéhyde.

Déshydratation du phényléthane-1,2-diol : Cette méthode utilise des acides de Lewis courants tels que le chlorure d'aluminium et le chlorure de fer, ou des acides minéraux comme l'acide chlorhydrique et l'acide sulfurique sous irradiation micro-ondes dans de l'eau sous-critique.

Les méthodes de production industrielle incluent :

Oxydation de l'alcool phényléthylique : Cette méthode utilise le cuivre comme catalyseur et l'air sous des conditions de chauffage pour oxyder l'alcool phényléthylique en this compound.

Analyse Des Réactions Chimiques

Le phénylacétaldéhyde subit diverses réactions chimiques :

Oxydation : Le this compound s'oxyde facilement en acide phénylacétique.

Réduction : Il peut être réduit en phényléthanol.

Substitution : Le this compound peut participer à des réactions de substitution, en particulier en présence de nucléophiles.

Dégradation de Strecker : En présence d'acides aminés comme la phénylalanine, le this compound peut être formé par la réaction de dégradation de Strecker.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions sont l'acide phénylacétique et le phényléthanol.

Comparaison Avec Des Composés Similaires

Le phénylacétaldéhyde est similaire à d'autres composés tels que :

Acétophénone : Les deux composés ont un groupe phényle, mais l'acétophénone a un groupe fonctionnel cétone au lieu d'un aldéhyde.

Phénylglyoxal : Ce composé est un autre aldéhyde phényle mais avec une structure et une réactivité différentes.

Le this compound est unique en raison de son profil aromatique spécifique et de son rôle de métabolite dans divers organismes. Sa capacité à participer à diverses réactions chimiques et sa large gamme d'applications dans différents domaines mettent encore en évidence son caractère unique.

Activité Biologique

Phenylacetaldehyde (PAA) is an aromatic aldehyde with significant biological activity and potential applications in various fields, including pharmacology, agriculture, and food science. This article explores the biological effects, metabolic pathways, and implications of phenylacetaldehyde based on diverse research findings.

Phenylacetaldehyde is primarily metabolized to phenylacetic acid through enzymatic reactions involving aldehyde dehydrogenases. In studies using guinea pig liver slices, it was found that the metabolism of phenylacetaldehyde predominantly occurs via the action of aldehyde oxidase and aldehyde dehydrogenase, with the latter playing a crucial role in its conversion to phenylacetic acid. The inhibition studies indicated that disulfiram significantly reduced phenylacetic acid formation, highlighting its metabolic pathway's complexity .

Anticancer Properties

Recent studies have demonstrated that phenylacetaldehyde exhibits anticancer properties , particularly in targeting breast cancer stem cells (CSCs). One study reported that PAA inhibited CSC formation and induced apoptosis in breast cancer cells. The compound's ability to disrupt cellular proliferation suggests a potential role in cancer therapeutics .

Interaction with Flavonoids

Phenylacetaldehyde has been shown to interact with dietary flavonoids, such as naringenin. Research indicated that naringenin could trap phenylacetaldehyde, thereby inhibiting the formation of mutagenic compounds like 2-amino-1-methyl-6-phenylimidazo [4,5-b]pyridine (PhIP). This interaction not only reduces the availability of PAA for mutagenesis but also highlights its potential protective role against certain carcinogens .

Effects on Plant Physiology

In plant biology, phenylacetaldehyde has been implicated in various physiological processes. It was found to promote chlorophyll excitation in dark-treated chloroplasts, suggesting a role in photosynthesis under specific conditions. However, excessive concentrations of PAA were also noted to decrease chlorophyll content and induce chloroplast degradation .

Toxicological Profile

The safety assessment of phenylacetaldehyde indicates no significant developmental or reproductive toxicity. It has been tested for genotoxicity using the Ames test and was found negative for mutagenic effects across various bacterial strains. These findings support its safety for use in food products and fragrances .

Case Studies and Research Findings

Propriétés

IUPAC Name |

2-phenylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c9-7-6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTUQWGWMVIHBKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021483 | |

| Record name | Phenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless oily liquid that polymerizes and becomes thicker on standing; Odor like lilac and hyacinth; mp = 33-34 deg C; [Merck Index] Colorless to yellow liquid; [Acros Organics MSDS], Solid, Colourless to slighty yellow oily liquid; very powerful and penetrating pungent green floral and sweet odour of hyacinth type | |

| Record name | Phenylacetaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16557 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phenylacetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006236 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Phenylacetaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/935/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water; insoluble in water; soluble in oils, propylene glycol, 1 mL in 2 mL 80% ethanol (in ethanol) | |

| Record name | Phenylacetaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/935/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.023-1.045 | |

| Record name | Phenylacetaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/935/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.39 [mmHg] | |

| Record name | Phenylacetaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16557 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

122-78-1 | |

| Record name | Phenylacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylacetaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02178 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | phenylacetaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylacetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLACETALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8J5PLW9MR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenylacetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006236 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120.5 - 121.5 °C | |

| Record name | Phenylacetaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02178 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenylacetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006236 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.